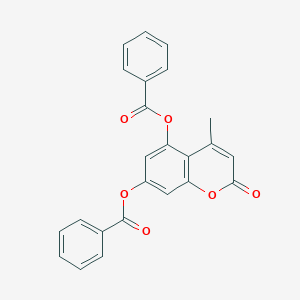![molecular formula C18H17N5O2S B389619 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B389619.png)
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyltetrazole moiety linked to a sulfanyl group, which is further connected to a phenacylacetamide structure. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
準備方法
The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the benzyltetrazole intermediate. This intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group. The final step involves the acylation of the resulting intermediate with phenacyl chloride to yield the target compound. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
化学反応の分析
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including antimicrobial and anticancer activities, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzyltetrazole moiety may bind to active sites of enzymes or receptors, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide can be compared with other compounds containing benzyltetrazole or sulfanyl groups:
2-(1-benzyltetrazol-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but features a trifluoromethyl group, which can alter its chemical reactivity and biological activity.
2-(1-benzyltetrazol-5-yl)sulfanyl-N-phenylacetamide: Lacks the phenacyl group, which may affect its ability to interact with certain molecular targets.
1-benzyltetrazole-5-thiol: Contains only the benzyltetrazole and thiol groups, making it a simpler molecule with different reactivity and applications.
特性
分子式 |
C18H17N5O2S |
|---|---|
分子量 |
367.4g/mol |
IUPAC名 |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-phenacylacetamide |
InChI |
InChI=1S/C18H17N5O2S/c24-16(15-9-5-2-6-10-15)11-19-17(25)13-26-18-20-21-22-23(18)12-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,25) |
InChIキー |
PYIABIAKSKQJSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)NCC(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)NCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzoyl-9,9-dimethyl-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B389537.png)
![7-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389541.png)
![2-[(1-adamantylcarbonyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389542.png)
![3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389547.png)
![3-(1,3-benzodioxol-5-yl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389548.png)
![6-Amino-5-cyano-3-isopropyl-1,4-dihydro-2'-oxospiro(pyrano[2,3-c]pyrazole-4,3'-indoline)](/img/structure/B389549.png)
![3-(3,4-DIMETHOXYPHENYL)-11-(4-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B389550.png)
![2-Amino-5'-nitro-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B389551.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B389552.png)
![2-[methoxy(phenyl)methyl]-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B389553.png)

![4-Acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389556.png)

![1-[3-Acetyl-4-(4-bromoanilino)-2-(3,4-dimethoxyphenyl)-6-hydroxy-6-methyl-3-cyclohexen-1-yl]ethanone](/img/structure/B389559.png)
